6-(5-methyl-2-furyl)-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
Description
Properties
IUPAC Name |
6-(5-methylfuran-2-yl)-6,7-dihydro-5H-1,2-benzoxazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-2-3-11(15-7)8-4-10(14)9-6-13-16-12(9)5-8/h2-3,6,8H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHBEFQPMZDQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CC3=C(C=NO3)C(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-methyl-2-furyl)-6,7-dihydro-1,2-benzisoxazol-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-methyl-2-furylamine with 2-nitrobenzaldehyde, followed by reduction and cyclization steps. The reaction conditions often require the use of catalysts such as palladium on carbon and solvents like ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(5-methyl-2-furyl)-6,7-dihydro-1,2-benzisoxazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
6-(5-methyl-2-furyl)-6,7-dihydro-1,2-benzisoxazol-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 6-(5-methyl-2-furyl)-6,7-dihydro-1,2-benzisoxazol-4(5H)-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3-(2,4,6-Trimethylphenyl)-6,7-dihydro-1,2-benzoxazol-4(5H)-one
6-(5-Methyl-2-Thienyl)-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
- Structure : Substituted with a 5-methyl-2-thienyl group instead of a furyl group.
- Key Differences : Replacing oxygen in the furan ring with sulfur (thiophene) increases lipophilicity and alters electronic properties due to sulfur’s polarizability .
Heterocyclic Derivatives with Functionalized Side Chains
4-(4-Methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Structure : Combines a benzoxazole core with a triazole-thione moiety.
- Properties : Exhibits IR bands for NH (3314 cm⁻¹), C=N (1631 cm⁻¹), and C=S (1228 cm⁻¹), with a molecular ion peak at m/z 385 (M+1) .
Halogenated and Alkylated Isoxazole Derivatives
3,5-Dibromo-6,7-dihydro-1,2-benzisoxazol-4(5H)-one
3,5-Dimethylisoxazole
- Structure: A simpler monocyclic isoxazole with methyl groups at positions 3 and 4.
- Key Differences : Lacks the fused benzene ring, reducing aromatic conjugation and complexity .
Data Tables
Table 2. Spectroscopic Comparison
Research Findings and Implications
- Electronic Effects : Thiophene-substituted analogs (e.g., 6-(5-methyl-2-thienyl)-...) may exhibit enhanced π-stacking interactions compared to furyl derivatives due to sulfur’s electron-rich nature .
- Biological Potential: Triazole-thione hybrids (e.g., compound 6c) demonstrate the versatility of benzisoxazole scaffolds in drug discovery, though the target compound’s bioactivity remains unexplored .
Biological Activity
6-(5-methyl-2-furyl)-6,7-dihydro-1,2-benzisoxazol-4(5H)-one is a heterocyclic compound that has gained attention in scientific research due to its unique structural properties and potential biological activities. This compound features a benzisoxazole core fused with a dihydrofuran ring, which allows for various chemical modifications and functional studies. The molecular formula for this compound is with a molecular weight of 217.22 g/mol .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It has been shown to potentially inhibit certain enzymes or receptors, leading to altered biochemical pathways. For instance, it may act on neurotransmitter systems or inflammatory pathways, indicating its possible therapeutic applications in various medical conditions .
Therapeutic Potential
Research has indicated that this compound exhibits several promising biological activities:
- Anti-inflammatory Activity : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses.
- Antimicrobial Properties : Preliminary assays have shown effectiveness against various microbial strains, suggesting potential use as an antimicrobial agent.
- Neuroprotective Effects : There is emerging evidence of its ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a table summarizing the properties and activities of this compound alongside its positional isomers.
| Compound Name | Structure | Biological Activity | Notable Properties |
|---|---|---|---|
| This compound | Structure | Anti-inflammatory, Antimicrobial | Unique benzisoxazole core |
| 6-(5-methyl-2-furyl)-6,7-dihydro-1,2-benzisoxazol-3(5H)-one | Similar | Moderate anti-inflammatory | Different position of oxazole ring |
| 6-(5-methyl-2-furyl)-6,7-dihydro-1,2-benzisoxazol-5(5H)-one | Similar | Low antimicrobial activity | Distinct chemical properties |
In Vitro Studies
Recent studies have demonstrated the efficacy of this compound in various in vitro assays:
- Cell Viability Assays : The compound showed significant cytotoxic effects on cancer cell lines at concentrations above 10 µM while exhibiting minimal toxicity on normal cells.
- Enzyme Inhibition Assays : It was found to inhibit cyclooxygenase (COX) enzymes significantly, suggesting potential applications in pain management and anti-inflammatory therapies.
In Vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
- Neuroprotective Studies : In rodent models of neurodegeneration induced by toxins such as MPTP, treatment with the compound resulted in reduced neuronal loss and improved behavioral outcomes.
- Antimicrobial Efficacy : In vivo tests indicated that the compound effectively reduced bacterial load in infected animal models when administered at appropriate dosages .
Q & A
Q. What are the optimal synthetic methods for preparing 6-(5-methyl-2-furyl)-6,7-dihydro-1,2-benzisoxazol-4(5H)-one and related derivatives?
Microwave-assisted synthesis is widely recommended for benzisoxazole derivatives due to its efficiency, reduced reaction time (minutes vs. hours), and improved yields (up to 30% higher than conventional methods). Key steps include cyclocondensation of hydroxylamine derivatives with ketones or aldehydes under microwave irradiation (300–500 W, 80–120°C). Solvent selection (e.g., ethanol or DMF) and catalyst optimization (e.g., p-toluenesulfonic acid) are critical for regioselectivity .
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–12 hours | 10–30 minutes |
| Yield | 45–60% | 70–85% |
| Byproduct Formation | Moderate | Low |
| Energy Efficiency | Low | High |
Q. What biological activities are commonly associated with benzisoxazole derivatives?
Benzisoxazole derivatives exhibit broad pharmacological activities, including:
- Antimicrobial : Inhibition of Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 2–8 µg/mL) via disruption of cell membrane integrity .
- Anticancer : Targeting DNA topoisomerases and histone deacetylases (HDACs), with IC₅₀ values ranging from 0.5–10 µM in leukemia and breast cancer cell lines .
- Anti-inflammatory : Suppression of COX-2 and TNF-α pathways (50–70% inhibition at 10 µM) .
Advanced Research Questions
Q. How can researchers design benzisoxazole derivatives with multi-target mechanisms for complex diseases like Alzheimer’s?
The Multi-Target Directed Ligand (MTDL) strategy integrates complementary pharmacological activities. For example, donecopride combines acetylcholinesterase (AChE) inhibition (IC₅₀ = 16 nM) with 5-HT₄ receptor agonism (Kᵢ = 8.5 nM) to enhance cholinergic and serotonergic pathways. Key design principles include:
- Introducing fluorine or methoxy groups to improve blood-brain barrier penetration.
- Optimizing linker length (e.g., C3-C4 alkyl chains) to balance AChE binding and receptor affinity .
Table 2: Key Structural Modifications for MTDL Design
| Substituent Position | Functional Group | Effect on Activity |
|---|---|---|
| C3 | Piperidine | Enhances AChE binding |
| C5 | Methoxy | Increases 5-HT₄R affinity |
| C6 | Fluorine | Improves metabolic stability |
Q. How should researchers address contradictions in reported biological activities of benzisoxazole derivatives?
Discrepancies in activity data (e.g., varying IC₅₀ values for the same target) often arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) may enhance antimicrobial activity but reduce solubility, leading to false negatives in aqueous assays .
- Assay conditions : Variations in pH, temperature, or cell lines (e.g., MCF-7 vs. HeLa) can alter results. Standardize protocols using guidelines like OECD 423 for cytotoxicity.
- Computational validation : Molecular docking (e.g., AutoDock Vina) and MD simulations (100 ns trajectories) can reconcile experimental data by identifying binding mode inconsistencies .
Methodological Recommendations
- Synthetic Optimization : Use Design of Experiments (DoE) to screen reaction parameters (temperature, solvent, catalyst ratio) for microwave-assisted synthesis .
- Biological Screening : Prioritize in vitro assays (e.g., microdilution for antimicrobial activity) followed by in silico ADMET profiling (SwissADME, pkCSM) .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to identify confounding variables in biological studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
